3-(1-Adamantyl)-3-oxopropanenitrile
Overview
Description
3-(1-Adamantyl)-3-oxopropanenitrile is a chemical compound characterized by the presence of an adamantyl group attached to a nitrile and a ketone functional group The adamantyl group, derived from adamantane, is known for its rigid, cage-like structure, which imparts unique physical and chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Adamantyl)-3-oxopropanenitrile typically involves the introduction of the adamantyl group into a suitable precursor molecule. One common method involves the reaction of 1-adamantyl bromide with malononitrile in the presence of a base, followed by oxidation to introduce the ketone functionality. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as the use of transition metal catalysts, can be employed to facilitate the introduction of the adamantyl group and the subsequent oxidation steps. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Adamantyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify the existing ketone group.
Reduction: Reduction reactions can convert the ketone group to an alcohol, potentially altering the compound’s reactivity and properties.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, amines, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or esters, depending on the extent of oxidation.
Reduction: The primary product is the corresponding alcohol.
Substitution: A variety of substituted derivatives can be formed, including amides, amines, and thioethers.
Scientific Research Applications
3-(1-Adamantyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those with rigid, cage-like structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: Research into the compound’s pharmacokinetics and pharmacodynamics is ongoing, with a focus on its potential as a drug candidate.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(1-Adamantyl)-3-oxopropanenitrile and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The rigid adamantyl group can enhance binding affinity and specificity, while the nitrile and ketone groups can participate in various chemical interactions. These interactions can modulate biological pathways, leading to therapeutic effects or other biological activities.
Comparison with Similar Compounds
1-Adamantylamine: Known for its antiviral and antiparkinsonian activities.
1-Adamantylcarboxylic acid: Used in the synthesis of pharmaceuticals and advanced materials.
1-Adamantylmethanol: Studied for its potential as a building block in organic synthesis.
Uniqueness: 3-(1-Adamantyl)-3-oxopropanenitrile is unique due to the combination of the adamantyl group with both nitrile and ketone functionalities. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other adamantyl derivatives.
Properties
IUPAC Name |
3-(1-adamantyl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c14-2-1-12(15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVFKYUPAPUUIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342835 | |
Record name | 3-(1-Adamantyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23938-42-3 | |
Record name | 3-(1-Adamantyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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